4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride
CAS No.: 1239692-57-9
Cat. No.: VC2816135
Molecular Formula: C8H10ClN3S
Molecular Weight: 215.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1239692-57-9 |
|---|---|
| Molecular Formula | C8H10ClN3S |
| Molecular Weight | 215.7 g/mol |
| IUPAC Name | 4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H9N3S.ClH/c1-5-7(10-11-8(5)9)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H |
| Standard InChI Key | SMWBBFQQVBRNNP-UHFFFAOYSA-N |
| SMILES | CC1=C(NN=C1N)C2=CC=CS2.Cl |
| Canonical SMILES | CC1=C(NN=C1N)C2=CC=CS2.Cl |
Introduction
Chemical Properties and Structure
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride possesses distinct chemical properties that contribute to its importance in research and development. The compound is characterized by a heterocyclic structure featuring a pyrazole ring system that contains two adjacent nitrogen atoms. This five-membered ring is substituted with a thiophene group and a methyl group, creating a complex molecular architecture with versatile chemical reactivity.
Basic Chemical Information
The fundamental chemical information for this compound is summarized in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 1239692-57-9 |
| Molecular Formula | C8H10ClN3S |
| Molecular Weight | 215.7 g/mol |
| IUPAC Name | 4-methyl-5-thiophen-2-yl-1H-pyrazol-3-amine;hydrochloride |
| Standard InChI | InChI=1S/C8H9N3S.ClH/c1-5-7(10-11-8(5)9)6-3-2-4-12-6;/h2-4H,1H3,(H3,9,10,11);1H |
| Standard InChIKey | SMWBBFQQVBRNNP-UHFFFAOYSA-N |
| SMILES | CC1=C(NN=C1N)C2=CC=CS2.Cl |
The compound exists as a salt, with the pyrazole moiety protonated by hydrogen chloride. This salt formation affects its solubility profile and influences its physical properties compared to the free base form.
Structural Features
The molecule incorporates several key structural elements:
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A pyrazole ring (five-membered heterocycle with two adjacent nitrogen atoms)
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A thiophene substituent at the 5-position of the pyrazole ring
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A methyl group at the 4-position of the pyrazole ring
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An amino group at the 3-position of the pyrazole ring
This specific arrangement of functional groups contributes to the compound's chemical reactivity, binding properties, and potential applications in biochemical and pharmaceutical contexts.
Synthesis Methods
The synthesis of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride typically involves multi-step organic reactions that require careful control of reaction conditions to optimize yields and minimize side products.
Analogous Synthesis Methods
Based on similar pyrazole derivatives, potential synthesis routes may include:
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Condensation reactions between hydrazines and appropriate α,β-unsaturated ketones containing thiophene groups
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1,3-Dipolar cycloaddition reactions
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Cyclodehydration of suitable precursors
For example, synthesis of related compounds has been achieved through microwave irradiation of enaminosulfone mixtures with aminopyrazole derivatives in pyridine, producing yields of up to 87% for similar structures .
Analytical Characterization Techniques
Accurate characterization of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride requires multiple analytical techniques to confirm structure, purity, and properties.
Spectroscopic Analysis
Several spectroscopic methods are employed for structural elucidation:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the hydrogen and carbon environments within the molecule, confirming the presence and positions of the methyl group, thiophene ring, and pyrazole core.
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Infrared (IR) Spectroscopy: Identifies functional groups, particularly the N-H stretching vibrations of the amino group and the characteristic vibrations of the heterocyclic rings.
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Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern, aiding in structure confirmation .
Chromatographic Techniques
For purity assessment and reaction monitoring, chromatographic methods are essential:
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Thin-Layer Chromatography (TLC): Used for monitoring reaction progress during synthesis.
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High-Performance Liquid Chromatography (HPLC): Ensures compound purity and can be coupled with mass spectrometry for additional structural information.
Applications in Research
4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride has garnered attention for several potential applications, primarily in biochemical and pharmaceutical research.
Biochemical Research
In biochemistry, this compound may serve as:
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A chemical probe for investigating biological systems
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A building block for more complex molecular structures
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A tool for studying structure-activity relationships in medicinal chemistry
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A component in proteomics research
Comparison with Related Compounds
Understanding the relationship between 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride and similar compounds provides valuable insights into its unique properties and potential applications.
Comparative Analysis
The table below compares key properties of the target compound with related pyrazole derivatives:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|
| 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride | C8H10ClN3S | 215.7 | Contains thiophene ring and HCl salt |
| 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine | C10H11N3 | 173.214 | Contains phenyl instead of thiophene |
| 4-Methyl-5-m-tolyl-2H-pyrazol-3-ylamine | C11H13N3 | 187.24 | Contains m-tolyl instead of thiophene |
| 4-Methyl-5-(2-thienyl)-1H-pyrazol-3-amine (free base) | C8H9N3S | 179.24 | Free base form (non-salt) |
These structural variations significantly influence properties such as solubility, melting point, and biological activity profiles .
Structure-Property Relationships
The substitution pattern on the pyrazole ring has important implications:
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The thiophene ring (compared to phenyl in similar compounds) alters the electronic properties, potentially influencing receptor binding and metabolic stability.
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The hydrochloride salt formation increases water solubility compared to the free base, an important consideration for pharmaceutical applications.
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The methyl substituent at the 4-position may enhance metabolic stability by blocking potential sites of enzymatic attack .
For comparison, the structurally similar 4-Methyl-5-phenyl-2H-pyrazol-3-ylamine has a boiling point of 408.9±33.0°C at 760 mmHg and a flash point of 230.2±12.6°C, demonstrating how structural variations influence physical properties .
Research Methodologies
Understanding the experimental approaches used with this compound provides context for its research applications.
Synthesis Optimization
Research with this compound often focuses on optimizing synthetic routes to improve:
For related compounds, methods such as microwave irradiation have been employed to enhance reaction efficiency, with reported yields of up to 87% for similar pyrazole derivatives .
Analytical Method Development
Research also involves developing specialized analytical methods for:
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Quantification in complex matrices
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Detecting trace amounts
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Monitoring stability under various conditions
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Studying degradation pathways
Future Research Directions
Based on the properties and current understanding of 4-Methyl-5-thiophen-2-yl-2H-pyrazol-3-ylamine hydrochloride, several promising research avenues emerge.
Structural Modifications
Potential structural modifications could include:
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Alteration of the thiophene substituent to modulate electronic properties
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Modification of the amino group to create prodrugs or enhance binding specificity
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Introduction of additional functional groups to improve pharmacokinetic properties
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Development of metal complexes utilizing the nitrogen atoms as coordination sites
Expanded Applications
Future research may explore:
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